

# Application Notes and Protocols for PS-1145 in In Vivo Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PS-1145 dihydrochloride

Cat. No.: B15620394

Get Quote

For Researchers, Scientists, and Drug Development Professionals

### Introduction

PS-1145 is a potent and specific small molecule inhibitor of the IkB kinase (IKK) complex, a critical component of the nuclear factor-kappa B (NF-kB) signaling pathway.[1] Constitutive activation of the NF-kB pathway is a hallmark of many human cancers, contributing to tumor cell proliferation, survival, angiogenesis, and metastasis. By inhibiting IKK, PS-1145 effectively blocks the downstream activation of NF-kB, making it a compelling therapeutic agent for cancer research. These application notes provide a comprehensive overview of the use of PS-1145 in preclinical in vivo cancer models, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

### **Mechanism of Action**

PS-1145 targets the IKK complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitor of  $\kappa B$  (I $\kappa B$ ) proteins. In unstimulated cells, I $\kappa B$  proteins bind to NF-  $\kappa B$  dimers, sequestering them in the cytoplasm. Upon activation by various stimuli, IKK phosphorylates I $\kappa B$ , leading to its ubiquitination and proteasomal degradation. This releases the NF- $\kappa B$  dimer, allowing it to translocate to the nucleus and activate the transcription of a wide array of pro-tumorigenic genes. PS-1145's inhibition of IKK prevents this cascade, thereby suppressing NF- $\kappa B$ -mediated gene expression.





# **Data Presentation: In Vivo Efficacy of PS-1145**

The following table summarizes the quantitative data from preclinical studies on the in vivo efficacy of PS-1145 in various cancer models.



| Cancer<br>Model                 | Animal<br>Model        | Cell Line                                | PS-1145<br>Dosage<br>and<br>Administr<br>ation | Efficacy<br>Readout                | Results                                                                                           | Referenc<br>e |
|---------------------------------|------------------------|------------------------------------------|------------------------------------------------|------------------------------------|---------------------------------------------------------------------------------------------------|---------------|
| Nasophary<br>ngeal<br>Carcinoma | Nude Mice              | C666 and<br>HONE1<br>Xenografts          | 3 mg/kg                                        | Tumor<br>Growth<br>Suppressio<br>n | Significant suppression of subcutane ous tumor formation.                                         | [2]           |
| Skin Tumor                      | Male<br>Wistar<br>Rats | DMBA-<br>induced                         | 50 mg/kg,<br>i.v.                              | Apoptosis<br>Induction             | Upregulation of p53, activation of caspases, and downregulation of NF-kB and VEGF.                | [3]           |
| Prostate<br>Carcinoma           | -                      | PC-3 and<br>DU145<br>cells (in<br>vitro) | 5-20 μΜ                                        | Apoptosis<br>Induction             | Induced caspase 3/7- dependent apoptosis and sensitized cells to TNF- $\alpha$ induced apoptosis. | [4]           |
| Nasophary<br>ngeal<br>Carcinoma | Nude Mice              | C666<br>Xenografts                       | 32 μM (in vitro)                               | Apoptosis<br>Induction             | Increased percentage of                                                                           | [2]           |







apoptotic cells detected by TUNEL assay.

# **Signaling Pathway**

The diagram below illustrates the canonical NF-kB signaling pathway and the point of inhibition by PS-1145.





Click to download full resolution via product page

**Caption:** The NF-kB signaling pathway and the inhibitory action of PS-1145.



# **Experimental Protocols**

# Protocol 1: In Vivo Xenograft Model for Nasopharyngeal Carcinoma

This protocol is based on studies demonstrating the efficacy of PS-1145 in suppressing nasopharyngeal carcinoma (NPC) tumor growth.[2]

- 1. Animal Model:
- Species: Athymic Nude Mice (nu/nu)
- Age: 6-8 weeks
- Housing: Maintain in a specific pathogen-free (SPF) environment with ad libitum access to food and water. Acclimatize animals for at least one week before the start of the experiment.
- 2. Cell Culture and Tumor Implantation:
- Cell Lines: HONE1 or C666 (EBV-positive NPC cell lines)
- Culture Conditions: Grow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Implantation: Harvest cells during the logarithmic growth phase. Resuspend cells in sterile phosphate-buffered saline (PBS) or serum-free medium. Subcutaneously inject 5 x 10<sup>6</sup> cells in a volume of 100-200 μL into the right flank of each mouse.
- 3. Tumor Growth Monitoring and Treatment Initiation:
- Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
- Randomize mice into treatment and control groups when tumors reach an average volume of 100-150 mm<sup>3</sup>.



#### 4. PS-1145 Formulation and Administration:

- Formulation: Dissolve PS-1145 in a vehicle such as Dimethyl Sulfoxide (DMSO). For a 3 mg/kg dose, a stock solution can be prepared and further diluted with sterile saline or PBS to the final injection volume. The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity.</li>
- Dosage: 3 mg/kg body weight.
- Administration: Administer the formulated PS-1145 or vehicle control via intraperitoneal (i.p.) or intravenous (i.v.) injection.
- Schedule: Administer daily or as determined by preliminary tolerability studies.
- 5. Efficacy Evaluation:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study (e.g., 21-28 days or when control tumors reach a predetermined size), euthanize the mice.
- Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).
- 6. Apoptosis Quantification (TUNEL Assay):
- Fix excised tumor tissues in 10% neutral buffered formalin and embed in paraffin.
- Perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining on tissue sections according to the manufacturer's protocol to detect apoptotic cells.
- Quantify the percentage of TUNEL-positive cells by counting at least 500 cells in multiple high-power fields per tumor.

## **Experimental Workflow Diagram**





Click to download full resolution via product page

**Caption:** A typical experimental workflow for evaluating PS-1145 in a xenograft model.



## **Logical Relationships**

The following diagram illustrates the logical flow from PS-1145 administration to its ultimate anti-cancer effects.



Click to download full resolution via product page

**Caption:** Logical flow of PS-1145's anti-cancer effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [Application Notes and Protocols for PS-1145 in In Vivo Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620394#using-ps-1145-for-in-vivo-cancer-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com